molecular formula C5H6ClN3O2S B13270725 (2-Chloropyrimidin-4-yl)methanesulfonamide

(2-Chloropyrimidin-4-yl)methanesulfonamide

Cat. No.: B13270725
M. Wt: 207.64 g/mol
InChI Key: JLKGSHGROXCFLT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyrimidin-4-yl)methanesulfonamide typically involves the reaction of 2,4-dichloropyrimidine with methanesulfonamide under specific conditions. One method involves reacting 2,4-dichloropyrimidine with methanesulfonamide in a mixture of water and methanol at temperatures ranging between 25 and 30°C for 24 hours, yielding the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyrimidin-4-yl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild to moderate conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives.

Scientific Research Applications

(2-Chloropyrimidin-4-yl)methanesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloropyrimidin-4-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
  • N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N’-(2-chloropyrimidin-4-yl)formamidine

Uniqueness

(2-Chloropyrimidin-4-yl)methanesulfonamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C5H6ClN3O2S

Molecular Weight

207.64 g/mol

IUPAC Name

(2-chloropyrimidin-4-yl)methanesulfonamide

InChI

InChI=1S/C5H6ClN3O2S/c6-5-8-2-1-4(9-5)3-12(7,10)11/h1-2H,3H2,(H2,7,10,11)

InChI Key

JLKGSHGROXCFLT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CS(=O)(=O)N)Cl

Origin of Product

United States

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